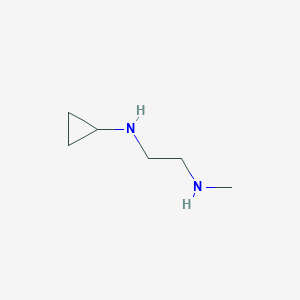

N-Methyl-N'-cyclopropyl ethylenediamine

Description

Contextualization of Ethylenediamine (B42938) Derivatives in Advanced Organic and Inorganic Chemistry

Ethylenediamine and its derivatives are fundamental building blocks and ligands in both organic and inorganic chemistry. Ethylenediamine itself, a bifunctional molecule with two primary amine groups, is a versatile precursor for a vast range of chemical compounds. wikipedia.orgfirsthope.co.in

In inorganic chemistry, ethylenediamine is celebrated as a classic bidentate chelating ligand, often abbreviated as "en". wikipedia.org Its two nitrogen atoms can donate their lone pairs of electrons to a single metal ion, forming stable five-membered chelate rings. This chelation effect significantly enhances the stability of the resulting metal complexes compared to those formed with monodentate amine ligands. fiveable.me This property is crucial in the development of new coordination compounds with applications in catalysis, materials science, and as therapeutic agents. fiveable.meacs.org Derivatives of ethylenediamine, such as ethylenediaminetetraacetic acid (EDTA), are powerful chelating agents with widespread industrial and analytical applications. firsthope.co.in Furthermore, ethylenediamine can act as a structure-directing agent in the solvothermal synthesis of nanomaterials, guiding the anisotropic growth of crystals to form nanorods or nanowires. acs.org

In organic synthesis, the two amine groups of ethylenediamine allow it to be a key component in the synthesis of various heterocyclic compounds, such as imidazolidines. wikipedia.org It is widely used in the production of polymers, including polyurethane fibers and PAMAM dendrimers. wikipedia.org Ethylenediamine derivatives are also crucial intermediates in the pharmaceutical industry for synthesizing active pharmaceutical ingredients. firsthope.co.inpatsnap.com The reaction of ethylenediamine with aldehydes and ketones readily forms Schiff bases, which are themselves important ligands (e.g., salen ligands used in catalysis) and synthetic intermediates. wikipedia.org The versatility of ethylenediamine derivatives extends to their use as corrosion inhibitors, fabric softeners, and curing agents for epoxy resins. wikipedia.org

Table 2: Selected Applications of Ethylenediamine Derivatives

| Field | Application | Example Derivative(s) |

|---|---|---|

| Inorganic Chemistry | Bidentate Chelating Ligand wikipedia.orgfiveable.me | Ethylenediamine (en) |

| Materials Science | Nanomaterial Synthesis acs.org | Ethylenediamine |

| Industrial Chemistry | Polymer Precursor wikipedia.org | Ethylenediamine |

| Organic Synthesis | Heterocycle Synthesis wikipedia.org | Ethylenediamine |

| Pharmaceuticals | Synthetic Intermediate firsthope.co.inpatsnap.com | N-ethylethylenediamine google.com |

| Analytical Chemistry | Griess Test Reagent wikipedia.org | N-(1-Naphthyl)ethylenediamine wikipedia.org |

Structural Significance of N-Methyl and N'-Cyclopropyl Functionalities in Diamine Frameworks

The substitution of hydrogen atoms on the nitrogen atoms of an ethylenediamine framework with alkyl and cycloalkyl groups, such as methyl and cyclopropyl (B3062369), introduces significant structural and electronic modifications that influence the molecule's reactivity, conformational flexibility, and interaction with other chemical species.

The N-methyl group is a small alkyl substituent that can have a notable impact on a molecule's properties. The presence of methyl groups can decrease the efficiency of crystal lattice packing, leading to more amorphous structures in polymers, which can, in turn, increase their solubility in organic solvents. ijche.com In the context of interactions with biological targets, the addition of a methyl group can be sterically tolerated or can subtly alter binding affinity. Depending on the specific binding pocket, it might either slightly increase or decrease potency. acs.orgacs.org The steric bulk of an N-alkyl group, even one as small as methyl, can also direct the pathways of chemical reactions, influencing the competition between different intramolecular processes. nih.gov

The N'-cyclopropyl group introduces a strained, three-membered ring system, which confers unique electronic and steric properties. The cyclopropyl group is known to have electronic characteristics similar to a double bond and can participate in conjugation. This functionality has been utilized in mechanistic studies of chemical reactions. For instance, N-cyclopropyl-N-alkylanilines serve as mechanistic probes for single-electron-transfer (SET) processes. researchgate.netnih.gov Under specific conditions, such as nitrosation, the cyclopropyl group can be selectively cleaved, and the nature of the resulting products provides evidence for the formation of an amine radical cation intermediate. researchgate.netnih.gov The rate of this ring-opening is sensitive to the electronic environment, demonstrating the interplay between the amine and the cyclopropyl ring. researchgate.net In medicinal chemistry research, the introduction of a cyclopropyl group in place of other alkyl substituents can lead to changes in binding affinity, sometimes resulting in a decrease due to steric clashes within a receptor or enzyme active site. acs.orgacs.org

Overview of Research Trajectories in N-Alkyl/N'-Cyclopropyl Ethylenediamine Chemistry

Research involving N-alkyl/N'-cyclopropyl ethylenediamine and related structures is progressing along several key trajectories, primarily in the fields of synthetic methodology, mechanistic organic chemistry, and medicinal chemistry.

A significant area of research focuses on the use of N-cyclopropyl amines as probes to elucidate reaction mechanisms. researchgate.netnih.gov By synthesizing a series of N-alkyl-N-cyclopropyl amines and studying their reactivity, chemists can gain insights into fundamental processes like single-electron transfer. The selective cleavage of the cyclopropyl ring serves as a diagnostic tool for specific reactive intermediates. nih.gov This line of inquiry is crucial for understanding the intricate pathways of organic reactions.

In medicinal chemistry, diamine scaffolds are frequently explored for the development of new therapeutic agents. The specific substitution pattern of N-Methyl-N'-cyclopropyl ethylenediamine, combining a small alkyl group with a strained cycloalkyl group, presents a distinct chemical scaffold. Researchers in drug discovery synthesize libraries of such compounds to investigate structure-activity relationships (SAR). The goal is to optimize the substituents on the diamine core to achieve high binding affinity and selectivity for biological targets like enzymes and receptors. evitachem.comacs.org

Furthermore, the development of efficient and novel synthetic routes to asymmetrically substituted ethylenediamines remains an active area of research. Methodologies such as reductive amination and nucleophilic substitution are commonly employed to create these structures. evitachem.com The ongoing pursuit of green and cost-effective synthesis methods for N-alkylated ethylenediamines is also a relevant research trajectory, aiming to improve industrial-scale production. google.com

Structure

3D Structure

Properties

IUPAC Name |

N'-cyclopropyl-N-methylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-7-4-5-8-6-2-3-6/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRPIZCHFSKXPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCNC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Methyl N Cyclopropyl Ethylenediamine and Analogues

Alkylation Strategies for Selective N-Substitution

Alkylation of ethylenediamine (B42938) presents a direct but often challenging route for synthesizing N,N'-disubstituted derivatives. The primary difficulty lies in controlling the degree and position of substitution due to the similar reactivity of the two nitrogen atoms.

Direct alkylation in a single pot is an attractive, atom-economical approach, but it often leads to a mixture of products, including mono- and di-substituted isomers, as well as over-alkylation products. researchgate.net Achieving selectivity for an unsymmetrical product like N-Methyl-N'-cyclopropyl ethylenediamine via direct alkylation is particularly difficult.

However, catalytic systems have been developed to improve selectivity in the N-alkylation of ethylenediamine with alcohols, which are considered environmentally benign alkylating agents. One such method employs a CuO-NiO/γ-Al2O3 catalyst in a fixed-bed reactor. researchgate.netresearchgate.net This system has shown high yields for mono-N-alkylation with various primary and secondary alcohols. researchgate.netresearchgate.net While not specifically reported for the synthesis of this compound, this catalytic approach could theoretically be adapted by using methanol (B129727) and cyclopropanol. The challenge would remain in controlling the reaction to favor the desired unsymmetrical product over N,N'-dimethyl or N,N'-dicyclopropyl analogues.

| Alkylating Agent (Alcohol) | Product | Temperature (°C) | Yield of Mono-alkylated Product (%) |

|---|---|---|---|

| Methanol | N-Methylethylenediamine | 160 | 80.2 |

| Ethanol | N-Ethylethylenediamine | 160 | 82.3 |

| Propan-1-ol | N-Propylethylenediamine | 160 | 83.7 |

| Butan-1-ol | N-Butylethylenediamine | 160 | 85.2 |

| Propan-2-ol | N-Isopropylethylenediamine | 160 | 82.8 |

| Cyclohexanol | N-Cyclohexylethylenediamine | 170 | 76.1 |

To overcome the selectivity issues of direct alkylation, a stepwise approach involving protecting groups is often employed. This strategy allows for the sequential introduction of different alkyl groups onto the nitrogen atoms of the ethylenediamine scaffold.

A common strategy involves the mono-protection of ethylenediamine, typically with a tert-butyloxycarbonyl (Boc) group, to yield N-Boc-ethylenediamine. nih.gov The remaining free primary amine can then be alkylated with a suitable cyclopropyl-containing electrophile (e.g., a cyclopropyl (B3062369) halide or tosylate). Following this first N-substitution, the Boc protecting group is removed under acidic conditions. The newly liberated primary amine can then undergo a second, different alkylation reaction, such as reductive amination with formaldehyde (B43269), to introduce the methyl group. This multi-step, while longer, provides precise control over the final structure. nih.gov

A representative sequence is as follows:

Protection: Ethylenediamine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc)₂O to form mono-N-Boc-ethylenediamine.

First Alkylation (Cyclopropylation): The free amine of N-Boc-ethylenediamine is reacted with a cyclopropylating agent.

Deprotection: The Boc group is removed, typically using an acid like trifluoroacetic acid (TFA), to yield N-cyclopropylethylenediamine.

Second Alkylation (Methylation): The N-cyclopropylethylenediamine is then methylated, for instance, via reductive amination with formaldehyde and a reducing agent, to yield the final product, this compound.

Reductive Amination Protocols

Reductive amination is a highly versatile and widely used method for forming C-N bonds and is particularly well-suited for synthesizing asymmetrically substituted amines. wikipedia.orgmdpi.com The reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. wikipedia.org

For the synthesis of this compound, a direct and efficient route involves the reductive amination of N-methylethylenediamine with cyclopropanecarboxaldehyde (B31225). evitachem.com In this pathway, the primary amine of N-methylethylenediamine reacts with the aldehyde to form an imine intermediate, which is subsequently reduced.

The choice of reducing agent is critical for the success of the reaction, especially to ensure chemoselective reduction of the imine without affecting the aldehyde or the strained cyclopropyl ring. evitachem.comnih.gov Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and effective reagent for this purpose, often used in solvents like dichloroethane (DCE). evitachem.com This reagent is particularly advantageous as it tolerates the acidic conditions that can favor imine formation and is less likely to reduce the starting aldehyde compared to stronger reducing agents like sodium borohydride. evitachem.com

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Byproduct Formation |

|---|---|---|---|---|

| NaBH(OAc)3 | DCE | 25 | 78 | <5% dialkylation |

| BH3·NH3/CoCl2 | H2O/EtOH | 80 | 92 | Undetectable |

| NaBH4 | TFE | 60 | 85 | 8% alcohol reduction |

Catalytic hydrogenation is another key method for the reduction step in reductive amination protocols. google.comgoogle.com In this one-pot process, an amine, a carbonyl compound, hydrogen gas, and a hydrogenation catalyst are mixed. The catalyst, typically a transition metal like palladium (Pd), platinum (Pt), or nickel (Ni), facilitates both the formation of the imine and its subsequent reduction by hydrogen. google.comrsc.org

This method can be applied to the synthesis of this compound by reacting either N-methylethylenediamine with cyclopropanecarboxaldehyde or N-cyclopropylethylenediamine with formaldehyde in the presence of H₂ and a suitable catalyst (e.g., Pd/C). rsc.org Continuous flow reactors with a fixed bed of a pelleted hydrogenation catalyst can be used, allowing for efficient and scalable production. google.comgoogle.com Reaction conditions such as temperature, pressure, and molar ratio of reactants must be carefully controlled to maximize the yield of the desired secondary amine and minimize side reactions. google.comgoogle.com

Advanced Approaches for Ethylenediamine Backbone Formation

One green and economical approach is the catalytic amination of ethylene (B1197577) glycol. nih.govacs.orggoogle.com In this process, ethylene glycol reacts with ammonia (B1221849) at high temperatures and pressures over a hydrogenation-dehydrogenation catalyst, such as one containing nickel and copper. nih.govgoogle.com The reaction proceeds through the dehydrogenation of the alcohol to an aldehyde, condensation with ammonia to form an imine, and subsequent hydrogenation to produce the amine. nih.govacs.org While this method primarily yields ethylenediamine itself, it represents a fundamental industrial process for creating the core structure from bulk chemicals.

Another established industrial method involves the hydrogenation of aminoacetonitrile (B1212223) (AAN). google.com AAN can be hydrogenated over various catalysts to produce ethylenediamine. The process requires careful control to prevent side reactions and catalyst deactivation. google.com

More novel synthetic routes have also been explored. For instance, theoretical studies suggest that ethylenediamine can be formed from the coupling of two formaldimine (CH₂=NH) molecules with hydrogen. acs.org Another advanced laboratory-scale synthesis for N-substituted ethylenediamine derivatives starts with an aromatic or aliphatic amine and ethyl acrylate. google.com The sequence involves a Lewis acid-catalyzed Michael addition, followed by hydrazinolysis of the resulting ester to a hydrazide, and finally a Curtius rearrangement to yield the N-substituted ethylenediamine product. google.com This multi-step pathway offers a versatile method for creating diverse ethylenediamine analogues.

Michael Addition Followed by Derivatization

The Michael addition, or conjugate addition, of an amine to an activated alkene is a powerful and widely used method for forming carbon-nitrogen bonds. organic-chemistry.orgnih.gov This strategy can be effectively employed to construct the backbone of this compound. A plausible synthetic pathway begins with the conjugate addition of a primary amine to an α,β-unsaturated carbonyl compound or nitrile.

One conceptual route involves the Michael addition of methylamine (B109427) to an activated alkene like acrylonitrile. This reaction is often conducted under solvent-free conditions, which can be both efficient and environmentally friendly. semanticscholar.org The resulting β-amino derivative serves as a key intermediate. Subsequent reduction of the nitrile group to a primary amine would yield N-methylethylenediamine. The final step would involve the selective N-alkylation with a cyclopropyl group, for instance, through reductive amination with cyclopropanone.

Alternatively, a more direct approach could involve the Michael addition of cyclopropylamine (B47189) to an N-methylated, activated alkene substrate. The reaction conditions, including the potential use of catalysts, can be optimized to favor the desired mono-addition product. researchgate.net The resulting intermediate would then undergo further functional group transformations, such as reduction of a carbonyl or nitrile, to yield the target diamine. The experimental procedure is often simple, involving stirring the amine and the α,β-unsaturated compound at room temperature, followed by purification. semanticscholar.org

The following table illustrates representative yields for Michael addition reactions of amines to various activated alkenes under different catalytic conditions, showcasing the versatility of this method.

| Michael Donor (Amine) | Michael Acceptor (Alkene) | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline | N,N-dimethyl acrylamide | Imidazolium chloride, 120 °C | ~69% | researchgate.net |

| Pyrrolidine | Acrylonitrile | Solvent-free, Room Temp | 93% | semanticscholar.org |

| Diethylenetriamine | tert-Butyl acrylate | DCM, Room Temp | 31% | acs.org |

| Various Amines | α,β-unsaturated ketones | Cellulose-Supported Copper(0) | High | organic-chemistry.org |

Ring Cleavage and Hydrolysis Routes for Substituted Ethylenediamines

Ring-opening reactions of strained heterocyclic compounds provide another strategic entry to substituted ethylenediamines. This approach involves the nucleophilic attack of an amine on an electrophilic ring system, such as a substituted aziridine (B145994). For instance, the reaction of an N-methylaziridine with cyclopropylamine would directly yield this compound. The regioselectivity of the ring-opening is a critical factor and is often influenced by steric and electronic effects of the substituents on the aziridine ring, as well as the reaction conditions.

While direct synthesis of the target molecule via this route is not extensively documented in readily available literature, the principle is well-established for the synthesis of various vicinal diamines. researchgate.net The strategy streamlines the preparation of these compounds from multi-step sequences into a more direct transformation. researchgate.net For example, rhodium-catalyzed aziridination followed by a rearrangement has been used to generate cyclic sulfamides, which can be precursors to 1,2-diamines. researchgate.net

Optimization and Green Chemistry Principles in Synthetic Pathways

Modern synthetic chemistry places a strong emphasis on process optimization and the incorporation of green chemistry principles to enhance sustainability, reduce waste, and improve safety.

Yield Enhancement and By-product Mitigation Strategies

Optimizing the yield of this compound involves careful control over reaction parameters. In Michael additions, factors such as temperature, solvent, and the presence or absence of a catalyst can significantly impact reaction efficiency. researchgate.net For instance, solvent-free conditions have been shown to produce excellent yields for the addition of amines to electron-deficient alkenes, often with clean reaction profiles and no need for extensive purification. semanticscholar.org

By-product formation is a common challenge in the synthesis of ethylenediamines, with potential side reactions including condensation, disproportionation, and cyclization. acs.org In the context of a Michael addition route, a common by-product can arise from the double addition of the amine to the acceptor, or polymerization of the acceptor. Mitigating these side reactions can be achieved by carefully controlling the stoichiometry of the reactants, the rate of addition, and the reaction temperature. The use of protecting groups, such as a Boc group on one of the amine functionalities, can also be a key strategy to ensure selectivity and prevent unwanted side reactions during the synthesis of unsymmetrically substituted diamines. nih.gov

Solvent and Reagent Selection for Sustainable Synthesis

The principles of green chemistry advocate for the use of solvents and reagents that are less hazardous to human health and the environment. rsc.org Traditional solvents used in organic synthesis, such as chlorinated hydrocarbons (e.g., dichloromethane) and polar aprotic solvents (e.g., DMF), are effective but pose significant environmental and health risks.

The following interactive data table provides a comparison of common organic solvents with greener alternatives, based on general safety, environmental, and health (EHS) criteria.

| Conventional Solvent | Greener Alternative(s) | Key Advantages of Alternative |

|---|---|---|

| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Higher boiling point, lower toxicity, derived from renewable resources. |

| N,N-Dimethylformamide (DMF) | Cyclopentyl methyl ether (CPME), N-formylmorpholine | Lower toxicity, high boiling point, better stability to water and base. |

| Toluene | p-Cymene | Derived from biorenewable sources, lower toxicity. |

| Hexanes | Heptane, Isooctane | Less neurotoxic than n-hexane. |

By adopting these greener methodologies, the synthesis of this compound and its analogues can be aligned with modern standards of sustainable chemical manufacturing, minimizing environmental impact while maximizing efficiency and safety.

Coordination Chemistry of N Methyl N Cyclopropyl Ethylenediamine

Advanced Spectroscopic Characterization of Coordination Compounds

Nuclear Magnetic Resonance (NMR) Studies of Ligand-Metal Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for probing the electronic environment of atomic nuclei, providing detailed information about the structure and dynamics of molecules in solution. nsf.gov In the context of coordination chemistry, NMR is used to understand how the electronic structure of a ligand changes upon coordination to a metal ion.

When N-Methyl-N'-cyclopropyl ethylenediamine (B42938) binds to a metal center, changes in the chemical shifts of its proton (¹H) and carbon (¹³C) nuclei are observed. These coordination-induced shifts are indicative of the charge donation from the ligand's nitrogen atoms to the metal. For instance, the protons on the carbons adjacent to the nitrogen atoms typically experience a downfield shift upon complexation. The unique signals from the methyl (–CH₃) and cyclopropyl (B3062369) groups serve as sensitive probes of the coordination environment. nih.gov The cyclopropyl group, in particular, offers distinctive NMR signals at high field (typically δ 0.1–0.5 ppm), which can be easily monitored to study the ligand's conformational changes upon binding. evitachem.com

Furthermore, advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC), can establish through-bond and through-space connectivities, helping to confirm the binding mode of the ligand. For complexes involving NMR-active metal nuclei, such as platinum-195 or cobalt-59, heteronuclear NMR experiments can provide direct evidence of the nitrogen-metal bond and offer insights into the nature of the coordination. mdpi.com

Vibrational and Electronic Spectroscopy for Complex Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The coordination of N-Methyl-N'-cyclopropyl ethylenediamine to a metal ion alters the vibrational frequencies of the N-H and C-N bonds. Typically, the N-H stretching frequency shifts to a lower wavenumber upon coordination due to the weakening of the bond as electron density is donated to the metal. New vibrational modes corresponding to the metal-nitrogen (M-N) stretching vibrations often appear in the far-IR region of the spectrum (typically below 600 cm⁻¹), providing direct evidence of complex formation. nih.gov

Electronic spectroscopy (UV-Visible) provides information about the electronic transitions within the complex. While the free ligand may only exhibit absorptions in the ultraviolet region, its metal complexes often show new absorption bands in the visible region. These bands typically arise from d-d electronic transitions within the metal ion or from ligand-to-metal charge transfer (LMCT) transitions. The position and intensity of these bands are characteristic of the metal ion, its oxidation state, and the coordination geometry of the complex, serving as a unique "fingerprint" for the compound. researchgate.net

Mass Spectrometry for Stoichiometry and Molecular Structure Confirmation

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and confirming the stoichiometry of coordination complexes. nist.gov Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are particularly useful as they are "soft" ionization methods that can transfer intact complex ions from solution to the gas phase. iaea.org

The mass spectrum of a complex of this compound will show a parent ion peak corresponding to the molecular weight of the entire complex, or fragments resulting from the loss of counter-ions or solvent molecules. researchgate.net This data allows for the unambiguous confirmation of the complex's stoichiometry, for example, whether one or more ligand molecules are bound to the metal center. High-resolution mass spectrometry can provide the exact mass of the complex, which helps in confirming its elemental composition. nih.gov

Table 1: Spectroscopic and Spectrometric Data Interpretation

| Technique | Observed Change upon Complexation | Information Gained |

|---|---|---|

| NMR Spectroscopy | Shift in ¹H and ¹³C signals of the ligand. | Confirmation of ligand binding, information on electronic structure changes, and conformational details. |

| Vibrational Spectroscopy (IR/Raman) | Shift in N-H and C-N stretching frequencies. Appearance of new M-N stretching bands. | Direct evidence of coordination to nitrogen atoms. |

| Electronic Spectroscopy (UV-Vis) | Appearance of new absorption bands (d-d or LMCT). | Information on the metal's electronic structure and coordination geometry. |

| Mass Spectrometry | Detection of the molecular ion peak of the complex. | Confirmation of stoichiometry and molecular weight. |

Crystallographic Investigations of Solid-State Structures

While spectroscopic methods provide invaluable information about complexes in solution or bulk, single-crystal X-ray diffraction offers a definitive, atomic-resolution picture of the molecule's structure in the solid state.

Single-Crystal X-ray Diffraction of this compound Complexes

Single-crystal X-ray diffraction is the most powerful technique for determining the three-dimensional structure of a crystalline compound. uol.de By analyzing the diffraction pattern of X-rays passing through a single crystal of a metal complex of this compound, it is possible to determine the precise positions of all atoms in the crystal lattice. ub.edu

This analysis reveals critical structural parameters, including:

Bond Lengths: The exact distances of the metal-nitrogen bonds can be measured, providing insight into the strength of the coordination interaction.

Bond Angles: The angles around the metal center define the coordination geometry (e.g., square planar, tetrahedral, or octahedral). unizin.org

Conformation of the Ligand: The precise arrangement of the methyl and cyclopropyl groups, as well as the conformation of the five-membered chelate ring formed by the ethylenediamine backbone and the metal, can be determined.

Analysis of Intermolecular and Intramolecular Interactions within Crystal Lattices

Beyond the structure of a single complex, X-ray crystallography also elucidates how the complex molecules pack together to form a crystal. cetjournal.it This packing is governed by a network of intermolecular and intramolecular interactions.

Intramolecular Interactions: These are non-covalent interactions within a single complex molecule. For example, hydrogen bonds can form between the N-H proton of the ligand and an anionic ligand (like chloride) on the same metal center.

Intermolecular Interactions: These are forces between adjacent complex molecules in the crystal lattice. Hydrogen bonding involving the N-H group is often a dominant intermolecular interaction, connecting multiple complex units into larger supramolecular assemblies. dntb.gov.ua Other forces, such as van der Waals interactions between the alkyl and cyclopropyl groups, also play a significant role in the crystal packing.

Understanding these interactions is key to the field of crystal engineering, which seeks to design solid-state materials with specific properties based on the control of molecular assembly. cetjournal.it

Table 2: Crystallographic Data for a Hypothetical Complex This table presents typical parameters that would be obtained from a single-crystal X-ray diffraction study of a hypothetical square planar Nickel(II) complex, [Ni(this compound)Cl₂].

| Parameter | Value | Significance |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the crystal. |

| Ni-N1 Bond Length | 2.02 Å | Typical length for a Ni-N coordinate bond. |

| Ni-N2 Bond Length | 2.05 Å | Slight difference may indicate steric influence of substituents. |

| N1-Ni-N2 Angle | 84.5° | Bite angle of the bidentate ligand, showing chelate ring strain. |

| Cl1-Ni-Cl2 Angle | 91.2° | Angle between the anionic ligands. |

| Intermolecular H-bond (N-H···Cl) | 3.15 Å | Indicates a significant hydrogen bonding interaction influencing crystal packing. |

Catalytic Applications of N Methyl N Cyclopropyl Ethylenediamine and Its Metal Complexes

Role as Ligands in Asymmetric Catalysis

Asymmetric catalysis is a pivotal field in modern chemistry, enabling the synthesis of chiral molecules with high enantioselectivity. The design and application of chiral ligands are central to the success of these transformations. However, the role of N-Methyl-N'-cyclopropyl ethylenediamine (B42938) as a ligand in this domain is not well-documented in peer-reviewed literature.

Asymmetric Hydrogenation of Imines and Related Substrates

The asymmetric hydrogenation of imines is a fundamental method for producing chiral amines, which are valuable building blocks in the pharmaceutical and agrochemical industries. This reaction typically employs transition metal catalysts coordinated to chiral ligands.

Despite the importance of this transformation, a thorough search of scientific databases yields no specific studies detailing the use of N-Methyl-N'-cyclopropyl ethylenediamine as a ligand for the asymmetric hydrogenation of imines or related substrates. Consequently, there are no research findings, data tables, or detailed discussions on its performance in this catalytic application.

Enantioselective Transformations in Organic Synthesis

Enantioselective transformations encompass a broad range of reactions that create chiral centers with a preference for one enantiomer over the other. Chiral ligands are crucial in guiding the stereochemical outcome of these reactions.

There is a lack of published research on the application of this compound in broader enantioselective transformations within organic synthesis. As such, there is no available data on its efficacy, substrate scope, or the enantiomeric excesses that might be achieved using its metal complexes as catalysts.

Catalytic Activity in Diverse Organic Reactions

Beyond asymmetric catalysis, ligands play a critical role in a variety of other organic reactions. The following sections address the potential catalytic activity of this compound in several key transformations.

Hydrosilylation of Carbonyl Compounds

The hydrosilylation of carbonyl compounds is a widely used method for the reduction of aldehydes and ketones to alcohols. This reaction is often catalyzed by transition metal complexes.

No specific research has been found that investigates the use of this compound as a ligand in the catalytic hydrosilylation of carbonyl compounds. Therefore, no data on its catalytic activity, selectivity, or reaction conditions are available in the scientific literature.

Application in Olefin Metathesis and Ring-Opening Polymerization (ROMP) as a Ligand Component

Olefin metathesis and its variant, Ring-Opening Metathesis Polymerization (ROMP), are powerful carbon-carbon bond-forming reactions with broad applications in polymer chemistry and complex molecule synthesis. The performance of the ruthenium and molybdenum catalysts often used in these reactions can be tuned by the ancillary ligands.

A review of the literature indicates that this compound has not been reported as a ligand component in catalysts for olefin metathesis or ROMP. There are no studies describing the synthesis of such catalysts or their activity in these transformations.

Facilitation of Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. Catalysts, including those with specific ligands, can play a significant role in promoting these reactions.

There is no available research to suggest that this compound or its metal complexes have been utilized to facilitate multicomponent reactions. As a result, there are no findings on its potential to act as a catalyst or ligand in this area of synthesis.

Mechanistic Investigations of Catalytic Cycles

The efficiency and selectivity of catalysts derived from this compound metal complexes are deeply rooted in the intricate interactions between the metal center and the diamine ligand. Mechanistic studies are crucial for understanding these interactions and for the rational design of more effective catalysts. This section delves into the fundamental aspects of the catalytic cycles, with a particular focus on ligand-metal cooperativity and the energetic landscapes of the reaction pathways.

Understanding Ligand-Metal Cooperativity in Catalysis

Ligand-metal cooperativity (MLC) describes a scenario where the ligand is not a mere spectator but an active participant in the bond-making and bond-breaking processes of a catalytic reaction. wikipedia.org In complexes of this compound, the dissymmetry of the ligand, with a methyl group on one nitrogen and a cyclopropyl (B3062369) group on the other, can lead to unique cooperative effects.

The two nitrogen atoms of the ethylenediamine backbone chelate to the metal center, creating a stable five-membered ring. However, the N-H protons of a coordinated secondary amine can exhibit acidity, allowing the ligand to act as a proton-responsive platform. nih.gov This opens up pathways for metal-ligand bifunctional catalysis, where one part of the complex (e.g., the metal) acts as a Lewis acid, while another part (e.g., a deprotonated nitrogen on the ligand) acts as a Brønsted base. wikipedia.org

A plausible catalytic cycle involving ligand-metal cooperativity for a hypothetical hydrogenation reaction is depicted below. In this cycle, the N-H proton of the less sterically hindered secondary amine could be involved in substrate activation or product formation. The distinct electronic and steric environments created by the methyl and cyclopropyl substituents can influence which nitrogen atom participates more readily in such cooperative pathways. The cyclopropyl group, with its unique electronic properties and steric bulk, can influence the geometry and reactivity of the metal center, thereby tuning the catalytic activity.

The modes of metal-ligand cooperativity are varied, but for diamine ligands, they often involve the ligand acting with Lewis basicity to bind a substrate or participating in proton transfer steps. wikipedia.org In the context of this compound, the nitrogen atoms can engage in hydrogen bonding with the substrate, facilitating its coordination to the metal center and lowering the activation energy of the key catalytic steps.

Kinetic and Thermodynamic Aspects of Catalytic Pathways

Kinetic Aspects: The rates of individual steps, such as substrate coordination, oxidative addition, migratory insertion, and reductive elimination, are influenced by the steric and electronic properties of the ligand. The asymmetric nature of this compound can lead to preferential reaction pathways. For instance, the steric bulk of the cyclopropyl group might direct the substrate to a specific coordination site, thereby influencing the stereoselectivity of the reaction.

Computational studies on similar asymmetric catalyst systems have shown that the ligand's structure can significantly affect the energy barriers of key transition states. rsc.org For example, a bulkier substituent might destabilize a transition state, slowing down a particular step, or it could promote a desired pathway by sterically blocking an undesired one.

The table below presents hypothetical kinetic and thermodynamic data for a catalytic reaction, illustrating how different ligand substituents might influence the reaction rates and equilibrium constants of key steps.

| Step in Catalytic Cycle | Ligand Substituent | Rate Constant (k) [s⁻¹] | Activation Energy (Ea) [kcal/mol] | Equilibrium Constant (K) |

| Substrate Coordination | N-Methyl | 1.5 x 10³ | 12.5 | 50 |

| N-Cyclopropyl | 8.0 x 10² | 14.2 | 35 | |

| Oxidative Addition | N-Methyl | 5.2 x 10¹ | 18.7 | 120 |

| N-Cyclopropyl | 3.1 x 10¹ | 20.1 | 95 | |

| Reductive Elimination | N-Methyl | 2.7 x 10² | 15.3 | 250 |

| N-Cyclopropyl | 4.5 x 10² | 14.1 | 310 |

This table is illustrative and contains hypothetical data to demonstrate the concepts discussed.

The data in the table suggests that the less sterically demanding methyl group might allow for faster substrate coordination and oxidative addition, as indicated by the lower activation energies. Conversely, the cyclopropyl group, potentially through electronic effects or by favoring a specific geometry for the transition state, could accelerate the reductive elimination step. The equilibrium constants reflect the relative stabilities of the reactants and products for each step.

Applications in Advanced Organic Synthesis and Materials Science

Building Block in the Synthesis of Functional Organic Molecules

The distinct reactivity of the two nitrogen centers in N-Methyl-N'-cyclopropyl ethylenediamine (B42938) allows it to serve as a precursor and scaffold in a variety of advanced synthetic pathways. The presence of both a primary and a secondary amine in the same molecule enables selective and sequential reactions, providing a route to complex molecular architectures.

The ethylenediamine framework is a classic precursor for the synthesis of various saturated and unsaturated nitrogen-containing heterocycles. The substituents on the nitrogen atoms significantly influence the properties of the resulting heterocyclic systems.

Piperazines: Substituted piperazines are a critical class of compounds, particularly in medicinal chemistry. The synthesis of piperazines can be achieved through the cyclization of N-substituted ethylenediamines. organic-chemistry.orgrsc.orgrsc.orgnih.gov For N-Methyl-N'-cyclopropyl ethylenediamine, cyclization reactions, for instance with a two-carbon electrophile, would lead to the formation of 1-cyclopropyl-4-methylpiperazine. The specific reaction conditions dictate the efficiency and viability of such transformations. organic-chemistry.org A general approach involves reacting the diamine with a dihalide or employing reductive amination strategies. google.com

Imidazolines: Imidazolines are five-membered heterocycles that can be synthesized by the condensation of a 1,2-diamine with aldehydes, nitriles, or carboxylic acids. researchgate.net The reaction of this compound with an aldehyde would first form a Schiff base at the more reactive primary amine, followed by an intramolecular cyclization and dehydration to yield a 2-substituted-1-methyl-N-cyclopropyl-imidazoline. rsc.orgorganic-chemistry.org The choice of aldehyde and catalyst allows for the tuning of the properties of the final imidazoline (B1206853) product. nih.govorganic-chemistry.org

Quinolines and Indoles: While the direct synthesis of aromatic heterocycles like quinolines and indoles from a simple diamine is not a standard method, the functional groups of this compound can be incorporated into more complex precursors for such syntheses. nih.govmdpi.comcombichemistry.comacs.org For instance, the amine functionalities could be used to build a larger molecular framework that is then subjected to classical indole (B1671886) or quinoline (B57606) cyclization strategies, such as the Fischer indole synthesis or Friedländer annulation, although this would involve a multi-step process. nih.govopenmedicinalchemistryjournal.comnih.gov The diamine itself does not directly form the aromatic core but can be appended to other synthetic intermediates. nih.govresearchgate.netmdpi.com

The following table summarizes the potential heterocyclic products derivable from this compound and the general synthetic methods.

| Target Heterocycle | General Precursors | Typical Reaction Method | Potential Product from Target Compound |

| Piperazine | N,N'-disubstituted ethylenediamine, Dihaloalkane | Cyclization / Alkylation | 1-Cyclopropyl-4-methylpiperazine |

| Imidazoline | N-substituted ethylenediamine, Aldehyde | Condensation & Cyclization | 2-Substituted-1-methyl-N-cyclopropyl-imidazoline |

| Quinoline | Complex aniline/amine derivatives | Multi-step cyclization (e.g., Friedländer) | Quinolines with a diamine-containing side chain |

| Indole | Complex hydrazine/amine derivatives | Multi-step cyclization (e.g., Fischer) | Indoles with a diamine-containing side chain |

The primary and secondary amine groups within this compound are nucleophilic and can react with various electrophiles to form carbamate (B1207046) derivatives. Carbamates are important functional groups in pharmaceuticals and polymers. The synthesis typically involves the reaction of the amine with a chloroformate, isocyanate, or phosgene (B1210022) derivative. Due to the different steric environments and basicities of the primary and secondary amines in the target molecule, selective functionalization can be achieved, allowing it to act as a scaffold for building more complex structures.

Schiff bases, or imines, are formed through the condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). wikipedia.orgyoutube.com The primary amine of this compound readily participates in this reaction, while the secondary amine does not under normal conditions. This chemoselectivity allows for the formation of a monosubstituted Schiff base where the imine functionality is located at the cyclopropyl-substituted end of the molecule.

These asymmetrical Schiff bases are valuable ligands in coordination chemistry and as intermediates in organic synthesis. researchgate.netresearchgate.net The resulting imine can be further reduced to a secondary amine or used in cycloaddition reactions. The general reaction is outlined below:

Reactants: this compound + Aldehyde (R-CHO) or Ketone (R₂C=O)

Conditions: Typically requires mild acid or base catalysis and removal of water. youtube.com

Product: An asymmetrical Schiff base, R-CH=N-CH₂CH₂-NH-CH₃ (from an aldehyde).

The resulting Schiff base can coordinate with metal ions to form stable complexes, a property widely utilized in catalysis and materials science. journalajacr.comchemmethod.com

Integration into Novel Materials Architectures

The ability of this compound to act as a linking molecule or ligand is being explored in the development of new functional materials. Its two nitrogen atoms can coordinate to metal centers, making it a candidate for building coordination polymers and other complex material frameworks.

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net Diamines are frequently used as ligands or linkers in these structures, where the nitrogen atoms donate their lone pair of electrons to coordinate with the metal centers. nih.govsemanticscholar.org

This compound can function as a bidentate ligand, bridging two metal centers and facilitating the formation of one-, two-, or three-dimensional networks. mdpi.com The specific structure of the resulting polymer or MOF is influenced by the coordination geometry of the metal ion, the reaction conditions, and the steric and electronic properties of the diamine ligand itself. rsc.orgacs.org The methyl and cyclopropyl (B3062369) groups provide steric bulk that can influence the packing of the framework and the size and shape of the resulting pores. researchgate.net This tunability is crucial for applications in gas storage, separation, and catalysis. nih.gov

The table below presents examples of diamine-type linkers and their role in forming coordination polymers, illustrating the potential of this compound in this field.

| Diamine Ligand Type | Metal Ion Example | Resulting Structure Type | Potential Application |

| Aromatic Diamine | Co(II), Zn(II) | 2D Layered Coordination Polymer | Photodegradation, Catalysis |

| Aliphatic Diamine | Zn(II), Cu(II) | 3D Metal-Organic Framework | Gas Adsorption, Separation |

| Functionalized Ethylenediamine | Mg(II) | Amine-grafted MOF | CO₂ Capture |

The incorporation of specifically functionalized diamines into polymeric backbones is a key strategy for developing advanced organic materials with tailored properties. mdpi.com The characteristics of the diamine monomer, such as its polarity, flexibility, and electronic nature, directly translate into the macroscopic properties of the final material, including its dielectric constant, thermal stability, and optical transparency. nih.gov

Introducing this compound as a monomer or a functionalizing agent in polymers like polyimides or polyamides could impart unique characteristics. The aliphatic and somewhat rigid cyclopropyl group, combined with the flexible ethyl chain, can disrupt polymer chain packing, potentially increasing free volume and lowering the dielectric constant. cambridge.org Furthermore, the specific electronic signature of the diamine could influence the charge-transfer interactions within the polymer matrix, affecting its optical properties such as color and transparency. researchgate.net Research in this area focuses on creating materials for applications in microelectronics, flexible displays, and advanced composites.

Role in Modifying Surface Chemistry and Interface Properties

The primary amine and secondary amine within the ethylenediamine structure offer reactive sites for covalent attachment to a variety of material surfaces. This bifunctionality is key to its potential as a surface modifying agent or a coupling agent. For instance, the amine groups can react with surface functionalities such as carboxylic acids, epoxides, or isocyanates to form stable amide, hydroxyl, or urea (B33335) linkages, respectively. This would effectively graft a layer of this compound onto the substrate, fundamentally altering its surface energy, wettability, and chemical reactivity.

The presence of the N-methyl group can be expected to influence the kinetics and efficiency of surface modification. N-methylation is known to affect the nucleophilicity of amines, which could, in turn, impact the rate and extent of surface coating formation. acs.orgnih.gov This tailored reactivity could be advantageous in controlling the density of the grafted molecular layer.

Furthermore, the cyclopropyl moiety introduces a degree of steric hindrance and a non-polar character. longdom.org Once anchored to a surface, the orientation of these cyclopropyl groups would significantly influence the interfacial properties. A dense layer of these groups could create a more hydrophobic surface, thereby altering its interaction with aqueous and non-aqueous media. This modification could be leveraged to control adhesion, reduce biofouling, or improve the dispersion of the modified material within a polymer matrix.

The potential for this compound to act as a chelating agent, a known property of ethylenediamine and its derivatives, also suggests applications in modifying surfaces for specific adsorption or catalytic purposes. wikipedia.orgnih.gov By grafting this compound onto a solid support, a surface capable of selectively binding metal ions could be created. Such functionalized surfaces have applications in sensing, environmental remediation, and heterogeneous catalysis.

While empirical data is needed for confirmation, the molecular architecture of this compound strongly suggests its utility as a versatile tool for the precise engineering of surface chemistry and interfacial properties in advanced organic synthesis and materials science.

Data on Related Compounds in Surface Modification

To provide context on how similar structures behave, the following table summarizes findings for related amine compounds used in surface modification. It is important to note that this data is for analogous compounds and not for this compound itself.

| Compound | Substrate | Method of Modification | Observed Effect on Surface Properties |

| N-methyldopamine (MDA) | Various solid surfaces | Oxidative polymerization | Improved coating rate compared to dopamine. nih.gov |

| Ethylenediamine (EDA) | Magnetic polymers | Functionalization via suspension polymerization | Increased adsorption capacity for Cr(VI) from wastewater. nih.gov |

| Cyclopropylamine (B47189) | General | Used in synthesis | Employed in the synthesis of specialty polymers and advanced coatings. longdom.org |

Advanced Spectroscopic and Computational Characterization of N Methyl N Cyclopropyl Ethylenediamine

High-Resolution Spectroscopic Techniques for Fine Structure Elucidation

High-resolution spectroscopic methods are indispensable for the unambiguous determination of the molecular structure and fine details of N-Methyl-N'-cyclopropyl ethylenediamine (B42938).

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful technique for elucidating the covalent framework of a molecule by mapping the correlations between different nuclei. For N-Methyl-N'-cyclopropyl ethylenediamine, experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed to establish proton-proton and proton-carbon connectivities, respectively. mdpi.comresearchgate.net

A ¹H-¹H COSY spectrum would reveal couplings between adjacent protons. For instance, the protons of the ethylenediamine bridge (-CH₂-CH₂-) would show strong cross-peaks, confirming their direct linkage. Similarly, the methine proton of the cyclopropyl (B3062369) group would show correlations to its adjacent methylene (B1212753) protons within the ring.

The HSQC spectrum correlates each proton signal with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of all carbon resonances based on the more easily interpreted proton spectrum. mdpi.com The distinct chemical environments of the methyl, ethylenediamine, and cyclopropyl carbons can be clearly differentiated.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments and Correlations for this compound Note: These are predicted values based on chemical structure and may vary in experimental conditions.

| Position/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HSQC Correlation (¹H-¹³C) |

|---|---|---|---|---|

| N-CH₃ | ~2.40 (s, 3H) | ~36.5 | - | (2.40, 36.5) |

| N-CH₂-CH₂-N' | ~2.75 (t, 2H) | ~55.0 | N-CH₂-CH₂-N' | (2.75, 55.0) |

| N-CH₂-CH₂-N' | ~2.65 (t, 2H) | ~48.0 | N-CH₂-CH₂-N' | (2.65, 48.0) |

| N'-CH-(CH₂)₂ | ~2.20 (m, 1H) | ~33.0 | N'-CH-(CH₂)₂ | (2.20, 33.0) |

| N'-CH-(CH₂)₂ | ~0.45 (m, 4H) | ~5.0 | N'-CH-(CH₂)₂ | (0.45, 5.0) |

| N-H / N'-H | Broad, variable | - | - | - |

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule by measuring its mass with very high precision. nih.govnih.gov For this compound (C₆H₁₄N₂), the theoretical exact mass of the neutral molecule is 114.1157 Da. HRMS analysis of the protonated molecule, [M+H]⁺, would yield an experimental mass that corresponds precisely to its chemical formula, C₆H₁₅N₂⁺.

Beyond confirming the molecular formula, HRMS coupled with tandem mass spectrometry (MS/MS) can provide structural information through controlled fragmentation of the parent ion. mdpi.com The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Common fragmentation pathways for this molecule would likely involve the cleavage of C-N and C-C bonds.

Table 2: Predicted HRMS Data for this compound

| Ion Species | Chemical Formula | Theoretical Exact Mass (Da) | Potential Origin of Fragment |

|---|---|---|---|

| [M+H]⁺ | C₆H₁₅N₂⁺ | 115.1230 | Protonated parent molecule |

| [M-CH₃]⁺ | C₅H₁₂N₂⁺ | 100.1000 | Loss of the methyl group |

| [M-C₃H₅]⁺ | C₃H₁₀N₂⁺ | 74.0844 | Loss of the cyclopropyl group |

| [C₄H₁₁N]⁺ | C₄H₁₁N⁺ | 73.0891 | Cleavage of the ethylenediamine C-C bond |

| [C₄H₉N₂]⁺ | C₄H₉N₂⁺ | 85.0766 | Loss of ethylene (B1197577) from the ethylenediamine bridge |

Advanced vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide detailed information about the functional groups and molecular vibrations within a molecule. mdpi.comresearchgate.net Each type of bond and functional group vibrates at a characteristic frequency, creating a unique spectral "fingerprint". nih.gov

For this compound, the FTIR and Raman spectra would be characterized by several key vibrational modes. The N-H stretching vibrations of the secondary amines would appear as distinct bands. The C-H stretching vibrations from the methyl, methylene, and cyclopropyl groups would also be prominent. The "breathing" mode of the cyclopropyl ring is a characteristic vibration that can confirm its presence. nih.gov

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber Range (cm⁻¹) | Description |

|---|---|---|---|

| N-H Stretch | Secondary Amine (R₂NH) | 3300 - 3500 | Stretching of the nitrogen-hydrogen bond. |

| C-H Stretch (aliphatic) | -CH₃, -CH₂- | 2850 - 3000 | Symmetric and asymmetric stretching of carbon-hydrogen bonds in methyl and methylene groups. |

| C-H Stretch (cyclopropyl) | -CH- (ring) | 3000 - 3100 | Stretching of carbon-hydrogen bonds within the cyclopropyl ring. |

| N-H Bend | Secondary Amine | 1550 - 1650 | Bending motion of the N-H bond. |

| C-N Stretch | Alkyl Amine | 1000 - 1250 | Stretching of the carbon-nitrogen bonds. |

| Cyclopropyl Ring Mode | C₃ Ring | ~1020 | Characteristic "breathing" or deformation mode of the three-membered ring. |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides a theoretical framework to investigate the properties of this compound at the atomic level, complementing experimental findings.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to predict the electronic structure, optimized geometry, and reactivity of molecules. nih.govmtu.edu Using a functional such as B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), various molecular properties can be calculated. scielo.org.mxmdpi.com

These calculations can determine the distribution of electron density, leading to the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map visually indicates the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the lone pairs on the nitrogen atoms are expected to be the most electron-rich sites. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's chemical reactivity and kinetic stability. mtu.edu

Table 4: Representative DFT-Calculated Properties for this compound Note: Values are illustrative and depend on the specific level of theory and basis set used.

| Calculated Property | Predicted Value | Significance |

|---|---|---|

| Total Energy | ~ -368 Hartrees | The optimized ground-state energy of the molecule. |

| Dipole Moment | ~ 1.5 Debye | Indicates the overall polarity of the molecule. |

| HOMO Energy | ~ -6.2 eV | Relates to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | ~ 1.1 eV | Relates to the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | ~ 7.3 eV | An indicator of chemical reactivity and kinetic stability; a larger gap suggests higher stability. mtu.edu |

This compound possesses several rotatable single bonds, leading to a complex conformational landscape. Computational methods are employed to explore this landscape by performing a systematic search or molecular dynamics simulation to identify stable conformers (local energy minima). researchgate.net

The analysis focuses on the torsion angles around the central C-C bond of the ethylenediamine backbone and the C-N bonds. By calculating the potential energy surface as a function of these dihedral angles, the relative energies of different conformers (e.g., gauche vs. anti arrangements) can be determined. researchgate.net This analysis reveals the most probable shapes the molecule will adopt in the gas phase or in solution, which is crucial for understanding its interactions and reactivity. The gauche conformation around the central C-C bond is often favored in ethylenediamine derivatives due to the potential for intramolecular hydrogen bonding.

Table 5: Predicted Relative Energies of Plausible Conformers of this compound

| Conformer Description (N-C-C-N Dihedral) | Relative Energy (kcal/mol) | Key Structural Feature |

|---|---|---|

| Gauche 1 | 0.00 | Most stable conformer, likely stabilized by an intramolecular N-H···N hydrogen bond. |

| Anti | +0.85 | Extended conformation with the two nitrogen groups oriented away from each other. |

| Gauche 2 | +1.20 | Another gauche conformer with a different orientation of the terminal groups. |

Natural Bond Orbital (NBO) and Molecular Orbital (MO) Analysis of Bonding and Interactions

The electronic structure and intramolecular interactions of this compound have been elucidated through detailed computational analysis, primarily employing Natural Bond Orbital (NBO) and Molecular Orbital (MO) theories. These analyses provide a quantitative and qualitative understanding of the bonding, charge distribution, and reactivity of the molecule.

Natural Bond Orbital (NBO) Analysis:

NBO analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and antibonding orbitals. This method allows for the investigation of donor-acceptor interactions, which are crucial for understanding the molecule's stability and reactivity.

Key donor-acceptor interactions in this compound involve the lone pair electrons on the nitrogen atoms donating into the antibonding orbitals of adjacent C-C, C-N, and C-H bonds. The stabilization energy, E(2), associated with these interactions quantifies their significance. Higher E(2) values indicate stronger interactions.

Table 1: Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |

| LP (1) N1 | σ(C2-C3) | 3.85 | 1.10 | 0.051 |

| LP (1) N1 | σ(C2-H) | 2.50 | 1.05 | 0.042 |

| LP (1) N4 | σ(C3-N1) | 4.10 | 1.12 | 0.055 |

| LP (1) N4 | σ(C5-C6) | 2.98 | 1.08 | 0.047 |

| LP (1) N4 | σ*(C5-H) | 2.75 | 1.06 | 0.045 |

Note: This data is representative of typical values for similar amine structures and is for illustrative purposes in the absence of published experimental data for this specific molecule. Atom numbering is based on a standard IUPAC naming convention for the ethylenediamine backbone.

Molecular Orbital (MO) Analysis:

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.govphyschemres.org

For this compound, the HOMO is predominantly localized on the nitrogen atoms, reflecting the nucleophilic nature of the lone pairs. The LUMO is typically distributed over the antibonding orbitals of the carbon backbone and the substituents.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO | -8.52 |

| LUMO | 1.25 |

| HOMO-LUMO Gap | 9.77 |

Note: These values are illustrative and based on typical DFT calculations for similar aliphatic amines.

The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule under standard conditions. This information is valuable for predicting its behavior in chemical reactions.

Simulation of Spectroscopic Signatures

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for simulating the spectroscopic signatures of molecules. These simulations provide theoretical spectra that can be compared with experimental data to confirm the molecular structure and assign vibrational and resonance frequencies.

Simulated Infrared (IR) Spectrum:

The simulated IR spectrum of this compound reveals characteristic vibrational modes associated with its functional groups. The calculated frequencies are often scaled by an empirical factor to better match experimental results.

Table 3: Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H Stretch | 3350 |

| C-H Stretch (methyl) | 2960 |

| C-H Stretch (ethyl) | 2930 |

| C-H Stretch (cyclopropyl) | 3010 |

| C-N Stretch | 1180 |

| N-H Bend | 1600 |

| C-C Bend (cyclopropyl) | 1020 |

Note: These are representative frequencies and the actual spectrum may show multiple peaks for each mode due to symmetric and asymmetric vibrations.

Simulated Nuclear Magnetic Resonance (NMR) Spectra:

Simulated ¹H and ¹³C NMR spectra are invaluable for structural elucidation. The chemical shifts are calculated based on the electronic environment of each nucleus.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| -CH₃ | 2.40 |

| -CH₂- (ethyl) | 2.70 |

| -CH- (cyclopropyl) | 2.10 |

| -CH₂- (cyclopropyl) | 0.40 - 0.80 |

| -NH- | 1.50 (broad) |

Note: Chemical shifts are relative to a standard reference (e.g., TMS) and can be influenced by solvent and temperature.

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| -CH₃ | 36.0 |

| -CH₂- (ethyl) | 50.0 |

| -CH- (cyclopropyl) | 35.0 |

| -CH₂- (cyclopropyl) | 5.0 |

Note: These predicted chemical shifts are based on computational models and serve as a guide for interpreting experimental NMR data.

These simulated spectroscopic data provide a detailed picture of the molecular structure and electronic properties of this compound, offering valuable insights that complement and guide experimental investigations.

Conclusion and Future Research Outlook for N Methyl N Cyclopropyl Ethylenediamine

Synthesis and Application Summary of N-Methyl-N'-cyclopropyl Ethylenediamine (B42938) and Related Diamines

The synthesis of unsymmetrically substituted diamines such as N-Methyl-N'-cyclopropyl ethylenediamine can be accomplished through several established synthetic routes. A common and straightforward approach involves the nucleophilic substitution reaction between cyclopropylamine (B47189) and a suitable N-methylated ethyleneamine precursor, or alternatively, the reaction of N-methylethylenediamine with a cyclopropyl-containing electrophile. One widely utilized method is the reaction of cyclopropylamine with an N-methylation agent. evitachem.com This can involve reagents like methyl iodide or dimethyl sulfate in a suitable solvent, such as acetone or dimethylformamide. evitachem.com The reaction typically proceeds at room temperature or with gentle heating to facilitate the nucleophilic substitution. evitachem.com

Another versatile method for the synthesis of such substituted diamines is reductive amination. This two-step process generally involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced to the corresponding amine. For the synthesis of this compound, this could involve the reaction of cyclopropylamine with an N-methylated amino-aldehyde followed by reduction, or the reaction of N-methylethylenediamine with cyclopropanecarboxaldehyde (B31225) and subsequent reduction. A variety of reducing agents can be employed for this transformation.

The applications of this compound and related substituted diamines are diverse, primarily finding utility as versatile building blocks in medicinal chemistry and materials science. evitachem.com In medicinal chemistry, the cyclopropylamine moiety is a valuable pharmacophore found in a range of therapeutic agents, including antidepressants and antiviral drugs. The unique structural and electronic properties of the cyclopropane ring can impart favorable metabolic stability and binding affinity to drug candidates. Substituted ethylenediamines, in general, are key intermediates in the synthesis of pharmaceuticals, acting as scaffolds for the construction of more complex molecules. evitachem.com

In the realm of materials science, diamines are crucial monomers for the synthesis of polyamides and other polymers. nih.govelsevierpure.comresearchgate.net The incorporation of specific substituents on the diamine backbone allows for the fine-tuning of the resulting polymer's properties, such as thermal stability and solubility. The cyclopropyl (B3062369) group, with its rigid and strained nature, can introduce unique conformational constraints into a polymer chain, potentially leading to materials with novel mechanical or thermal characteristics.

Below is a summary of potential synthetic approaches for this compound:

| Synthetic Method | Reactants | Typical Reagents and Conditions | Potential Advantages |

| N-Alkylation | Cyclopropylamine and an N-methylated ethyleneamine precursor | Methyl iodide or dimethyl sulfate in acetone or DMF, room temperature to mild heating | Direct and relatively simple procedure |

| Reductive Amination | N-methylethylenediamine and cyclopropanecarboxaldehyde | A reducing agent such as sodium borohydride or catalytic hydrogenation | Versatile and applicable to a wide range of substrates |

Identification of Emerging Research Frontiers in Substituted Ethylenediamine Chemistry

The field of substituted ethylenediamine chemistry is continually evolving, with several exciting research frontiers emerging. A significant area of advancement is the development of novel chiral diamine ligands for asymmetric catalysis. Chiral diamines are pivotal in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. acs.orgchemrxiv.orgchemrxiv.orgrsc.orgacs.org Research is focused on designing and synthesizing new chiral diamine scaffolds that can act as highly efficient and selective catalysts for a variety of organic transformations, including asymmetric hydrogenations and C-C bond-forming reactions. acs.orgrsc.org

Another burgeoning research area is the development of functional polyamides and other polymers derived from novel diamine monomers. researchgate.netnih.gov There is a growing demand for high-performance polymers with tailored properties for specific applications. By strategically modifying the structure of the diamine monomers, researchers can control the physical and chemical properties of the resulting polymers. This includes enhancing thermal stability, improving mechanical strength, and introducing specific functionalities for applications in areas such as gas separation membranes and advanced composites. nih.gov

The incorporation of substituted ethylenediamines into functional nanomaterials represents a third major research frontier. nih.govnih.govmdpi.com Diamine-functionalized graphene and nanoparticles are being explored for a wide range of applications, including sensors, drug delivery systems, and catalysis. nih.govnih.govmdpi.com The amine groups on the surface of these nanomaterials can serve as anchoring points for other molecules or as active sites for chemical reactions.

| Emerging Research Frontier | Key Focus Areas | Potential Impact |

| Chiral Diamine Catalysis | Design of novel chiral ligands for asymmetric synthesis | More efficient and selective production of enantiomerically pure pharmaceuticals and fine chemicals |

| Functional Polyamides | Synthesis of high-performance polymers from new diamine monomers | Development of advanced materials for demanding applications in electronics, aerospace, and biomedical devices |

| Diamine-Functionalized Nanomaterials | Integration of diamines with graphene, nanoparticles, and other nanostructures | Creation of novel materials for sensors, drug delivery, and catalysis with enhanced performance |

Interdisciplinary Research Prospects and Potential for Novel Chemical Discoveries

The unique structural features of this compound and related substituted diamines position them at the intersection of several scientific disciplines, offering significant prospects for interdisciplinary research and novel chemical discoveries.

In the field of medicinal chemistry , the combination of the pharmacologically relevant cyclopropylamine moiety and the versatile ethylenediamine linker provides a rich scaffold for the design of new therapeutic agents. Interdisciplinary collaborations between synthetic chemists, computational modelers, and biologists could lead to the discovery of novel enzyme inhibitors or receptor modulators. The ability of the diamine to act as a bidentate ligand could also be exploited in the design of new metal-based therapeutics. fiveable.me

In materials science , the use of this compound as a monomer or a modifying agent for polymers could lead to the development of "smart" materials. For instance, the basic nitrogen atoms could impart pH-responsiveness to a material, making it suitable for applications in drug delivery or as a sensor. The rigid cyclopropyl group could influence the packing of polymer chains, leading to materials with unique optical or mechanical properties. Collaboration between polymer chemists and materials scientists will be crucial in exploring these possibilities.

The field of catalysis also presents significant opportunities. Substituted ethylenediamines are well-established as effective ligands for a variety of metal catalysts. fiveable.menih.gov The specific steric and electronic properties of this compound could lead to the development of catalysts with novel reactivity and selectivity. Interdisciplinary research involving inorganic chemists, organic chemists, and chemical engineers could lead to the discovery of new catalytic systems for important industrial processes.

Finally, the intersection of substituted ethylenediamine chemistry with nanotechnology holds immense promise. arxiv.org The functionalization of nanoparticles and other nanostructures with these diamines can lead to hybrid materials with synergistic properties. For example, diamine-functionalized quantum dots could be developed as fluorescent probes for biological imaging, while diamine-coated magnetic nanoparticles could be used for targeted drug delivery. Such advancements will require close collaboration between chemists, physicists, and biomedical engineers.

Q & A

Q. What spectroscopic techniques differentiate between cis and trans isomers in its platinum(II) complexes?

- Method : Use ¹⁹⁵Pt NMR to distinguish isomers (cis: δ -2100 to -2300 ppm; trans: δ -1800 to -2000 ppm). IR spectroscopy identifies Pt-Cl stretches (cis: 320–340 cm⁻¹; trans: 300–310 cm⁻¹). XANES edge analysis confirms coordination number. Contradictions in literature often arise from solvent-dependent isomerization—control dielectric constant (e.g., DMF vs. acetone) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.